(E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid
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Overview
Description
(E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-(trifluoromethoxy)benzaldehyde.
Knoevenagel Condensation: This aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine to form the corresponding this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The acrylic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The double bond in the acrylic acid can be reduced to form the corresponding saturated acid.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated acids.
Substitution: Formation of substituted phenylacrylic acids.
Scientific Research Applications
(E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(2-(Trifluoromethoxy)phenyl)acrylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially increasing its efficacy in biological systems .
Comparison with Similar Compounds
Acrylic Acid: The simplest unsaturated carboxylic acid, used in the production of polymers.
Trifluoromethyl Phenyl Sulfone: Used as a nucleophilic trifluoromethylating agent.
1,2-Cyclohexane Dicarboxylic Acid Diisononyl Ester: Used as a plasticizer in sensitive applications.
Properties
IUPAC Name |
(E)-3-[2-(trifluoromethoxy)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)16-8-4-2-1-3-7(8)5-6-9(14)15/h1-6H,(H,14,15)/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCUAUKXVCMIBS-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
399579-92-1 |
Source
|
Record name | (2E)-3-[2-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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